![molecular formula C16H13ClN2O2 B2916700 N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-62-1](/img/structure/B2916700.png)
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, due to its complex chemical structure, has been a subject of various synthetic and biological evaluation studies. Researchers have focused on synthesizing derivatives and analogs to explore their potential therapeutic applications. For instance, Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exhibiting significant antidepressant and nootropic activities, suggesting the structural skeleton has potential as a central nervous system (CNS) active agent (Asha B. Thomas et al., 2016).
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds have been extensively studied to enhance their pharmacological profiles. For example, Pan Qing-cai (2011) described the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating the versatility of pyridine derivatives in chemical synthesis (Pan Qing-cai, 2011). This work underscores the importance of structural modifications in developing new compounds with potential therapeutic effects.
Anticonvulsant Enaminones Study
The structural analysis and hydrogen bonding of anticonvulsant enaminones have been explored, providing insights into their potential therapeutic applications. Kubicki et al. (2000) examined the crystal structures of three anticonvulsant enaminones, revealing significant details about their molecular conformations and interactions, which could inform future drug design strategies (M. Kubicki et al., 2000).
Polymorphism and Molecular Modeling
The study of polymorphism and molecular modeling of pyridine derivatives has provided valuable information on their structural diversity and potential applications. Özdemir et al. (2012) synthesized N,N'-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, demonstrating its antibacterial activities and efficient catalysis in the transfer hydrogenation reaction of various ketones under mild conditions (N. Özdemir et al., 2012).
Aromatic Polyamides and Polyimides
The development of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine has been explored for their solubility, thermal stability, and potential applications in material science. Yang and Lin (1994) synthesized polyamides and polyimides, showing their amorphous nature, solubility in polar solvents, and high thermal stability, indicating their suitability for advanced material applications (Chin‐Ping Yang & Jiun-Hung Lin, 1994).
Mecanismo De Acción
Target of Action
It’s known that heterocyclic compounds, like this one, are prevalent in natural products, pharmaceuticals, and other biologically active molecules . They have played pivotal roles in the drug discovery process and have been found to exhibit various biological activities .
Mode of Action
The compound’s structure suggests it may interact with its targets through hydrogen bonds and weak π⋯π interactions . These interactions could potentially alter the function of the target, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Heterocyclic compounds are known to exhibit diverse structural and functional properties, affecting a wide range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The compound’s potential to form hydrogen bonds and weak π⋯π interactions suggests it could induce changes at the molecular and cellular levels .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-3-5-11(7-12(9)17)19-16(20)15-8-13-14(21-15)6-4-10(2)18-13/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMJLLPGXHHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

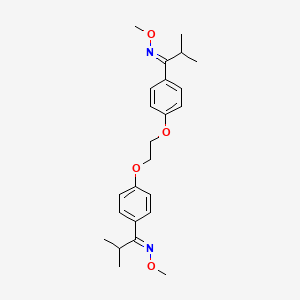
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
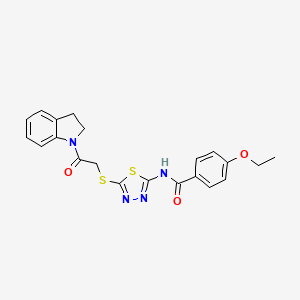
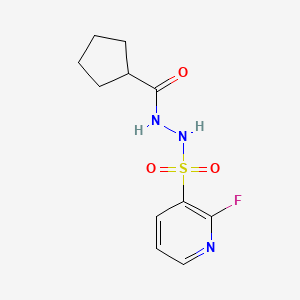
![3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2916623.png)
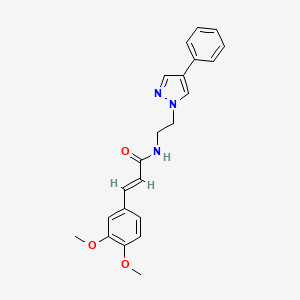
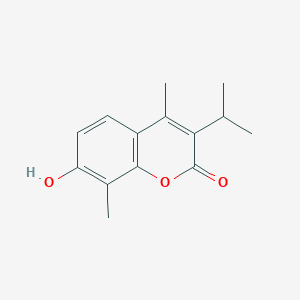
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
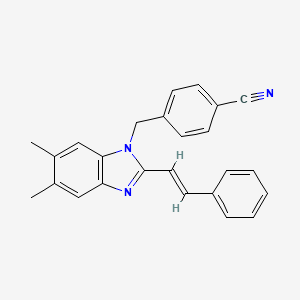
![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)
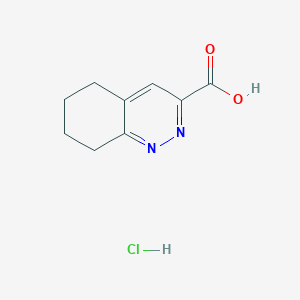

![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)